molecular formula C11H12N4O3 B7829323 3-(4-Methoxyphenyl)-2-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid

3-(4-Methoxyphenyl)-2-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid

Cat. No.: B7829323
M. Wt: 248.24 g/mol
InChI Key: ULMLGYABOLVNPX-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is an organic compound that features a methoxyphenyl group and a tetrazole ring attached to a propanoic acid backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Methoxyphenyl Group: This step may involve a Friedel-Crafts alkylation reaction where the methoxyphenyl group is introduced.

    Formation of the Propanoic Acid Backbone: This can be done through a series of reactions including Grignard reactions or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the tetrazole ring.

    Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol.

    Substitution: The aromatic ring may

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-18-8-4-2-7(3-5-8)6-9(11(16)17)10-12-14-15-13-10/h2-5,9H,6H2,1H3,(H,16,17)(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMLGYABOLVNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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